molecular formula C7H8BrNO B13974331 4-Bromo-5-cyclopropyl-3-methyl-1,2-oxazole

4-Bromo-5-cyclopropyl-3-methyl-1,2-oxazole

Cat. No.: B13974331
M. Wt: 202.05 g/mol
InChI Key: RCEZBKUJKPACBV-UHFFFAOYSA-N
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Description

4-Bromo-5-cyclopropyl-3-methyl-1,2-oxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom. This compound is characterized by the presence of a bromine atom at the fourth position, a cyclopropyl group at the fifth position, and a methyl group at the third position on the isoxazole ring. Isoxazoles are known for their significant biological activities and are commonly found in various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-cyclopropyl-3-methyl-1,2-oxazole can be achieved through several synthetic routes. One common method involves the cycloisomerization of α,β-acetylenic oximes in the presence of a catalyst such as AuCl3. This reaction leads to the formation of substituted isoxazoles under moderate reaction conditions . Another method involves the oxidation of propargylamines to the corresponding oximes, followed by CuCl-mediated intramolecular cyclization .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using metal-catalyzed reactions. The use of Cu(I) or Ru(II) as catalysts for (3 + 2) cycloaddition reactions is common in industrial settings due to their efficiency and scalability . there is a growing interest in developing metal-free synthetic routes to reduce costs, toxicity, and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-cyclopropyl-3-methyl-1,2-oxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as NaIO4.

    Reduction: Reduction reactions can be carried out using reducing agents like LiAlH4.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: NaIO4 is commonly used for oxidation reactions.

    Reduction: LiAlH4 is a typical reducing agent.

    Substitution: Nucleophilic substitution reactions often involve reagents like NaN3 or KCN.

Major Products

    Oxidation: Oxidation of the compound can lead to the formation of oxazole derivatives.

    Reduction: Reduction can yield cyclopropyl-methyl-oxazole derivatives.

    Substitution: Substitution reactions can produce a variety of functionalized isoxazoles.

Scientific Research Applications

4-Bromo-5-cyclopropyl-3-methyl-1,2-oxazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Isoxazole derivatives are explored for their therapeutic potential in treating various diseases.

    Industry: The compound is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Bromo-5-cyclopropyl-3-methyl-1,2-oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

4-Bromo-5-cyclopropyl-3-methyl-1,2-oxazole can be compared with other similar compounds, such as:

    4-Bromo-5-methyl-1,2-oxazole-3-carboxylic acid: This compound has a carboxylic acid group at the third position instead of a methyl group.

    3,5-Disubstituted isoxazoles: These compounds have various substituents at the third and fifth positions, offering different chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other isoxazole derivatives.

Properties

IUPAC Name

4-bromo-5-cyclopropyl-3-methyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-4-6(8)7(10-9-4)5-2-3-5/h5H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCEZBKUJKPACBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1Br)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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